
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- is a chemical compound with the molecular formula C13H15NO2. It is a derivative of pyrrolizin-3-one, characterized by the presence of a hexahydro ring structure, a hydroxyl group, and a phenyl group.
Preparation Methods
The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out using heterogeneous catalysts, which facilitate the reduction of the pyrrolizin-3-one to its hexahydro derivative. The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in achieving high diastereoselectivity . Industrial production methods may involve optimizing these reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in these interactions, facilitating binding to the target sites. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- can be compared with other similar compounds, such as:
Pyrrolizidin-3-one derivatives: These compounds share a similar core structure but may differ in the substituents attached to the ring.
Hydroxylated pyrrolizidines: These compounds have hydroxyl groups at different positions, affecting their chemical properties and reactivity.
Phenyl-substituted pyrrolizidines: The presence of a phenyl group can influence the compound’s interactions with molecular targets and its overall reactivity.
The uniqueness of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61846-07-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(1S,8S)-1-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2H-pyrrolizin-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-9-13(16,10-5-2-1-3-6-10)11-7-4-8-14(11)12/h1-3,5-6,11,16H,4,7-9H2/t11-,13-/m0/s1 |
InChI Key |
MBHDVQFYBHHHEQ-AAEUAGOBSA-N |
Isomeric SMILES |
C1C[C@H]2[C@](CC(=O)N2C1)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



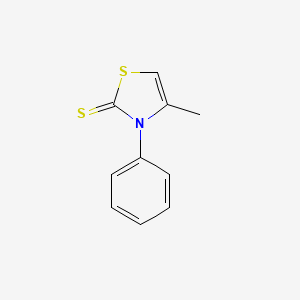

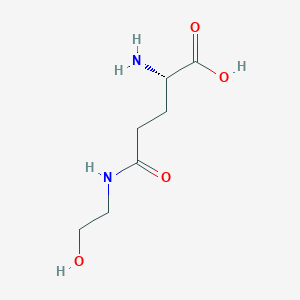


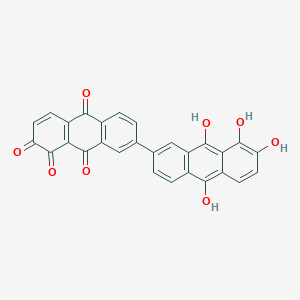
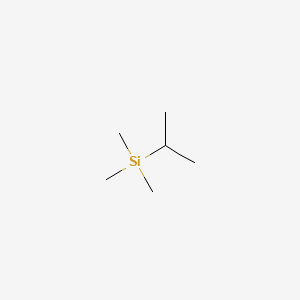

![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
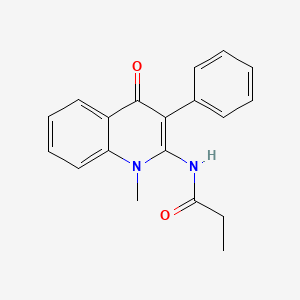
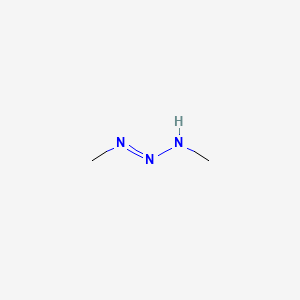
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
